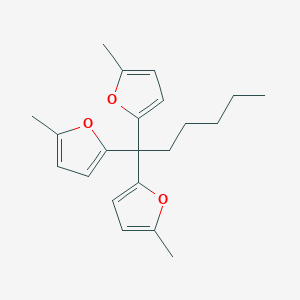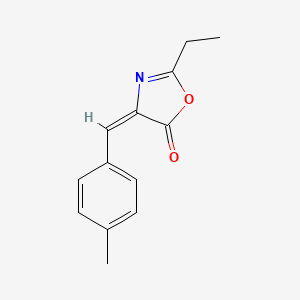
7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a butylcarbamoyl group at the 7th position, a hydroxy group at the 8th position, and a sulfonic acid group at the 5th position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of quinoline to introduce a nitro group at the desired position.
Reduction: Reduction of the nitro group to an amino group.
Carbamoylation: Introduction of the butylcarbamoyl group through a reaction with butyl isocyanate.
Sulfonation: Introduction of the sulfonic acid group using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Hydroxylation: Introduction of the hydroxy group at the 8th position through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The sulfonic acid group can be reduced to a sulfonate group.
Substitution: The butylcarbamoyl group can be substituted with other carbamoyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using various alkylating agents or carbamoylating agents under basic or acidic conditions.
Major Products
Oxidation: Formation of 7-(Butylcarbamoyl)-8-quinolinone-5-sulfonic acid.
Reduction: Formation of 7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonate.
Substitution: Formation of various substituted quinoline derivatives depending on the substituents used.
科学研究应用
7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar structural features but lacking the butylcarbamoyl and sulfonic acid groups.
7-(Butylcarbamoyl)-8-hydroxyquinoline: Similar compound without the sulfonic acid group.
8-Hydroxyquinoline-5-sulfonic acid: Similar compound without the butylcarbamoyl group.
Uniqueness
7-(Butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid is unique due to the presence of all three functional groups (butylcarbamoyl, hydroxy, and sulfonic acid) on the quinoline ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
属性
CAS 编号 |
390426-77-4 |
|---|---|
分子式 |
C14H16N2O5S |
分子量 |
324.35 g/mol |
IUPAC 名称 |
7-(butylcarbamoyl)-8-hydroxyquinoline-5-sulfonic acid |
InChI |
InChI=1S/C14H16N2O5S/c1-2-3-6-16-14(18)10-8-11(22(19,20)21)9-5-4-7-15-12(9)13(10)17/h4-5,7-8,17H,2-3,6H2,1H3,(H,16,18)(H,19,20,21) |
InChI 键 |
QNMHSCFHBNINNR-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C1=CC(=C2C=CC=NC2=C1O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


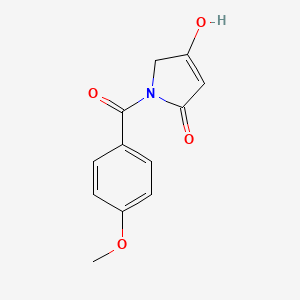
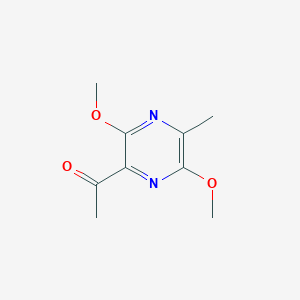
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide](/img/structure/B12895128.png)
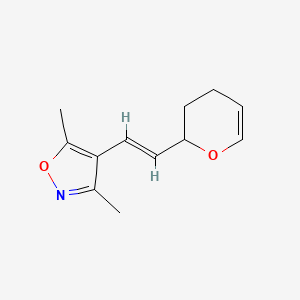
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
![2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12895153.png)
![2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12895168.png)
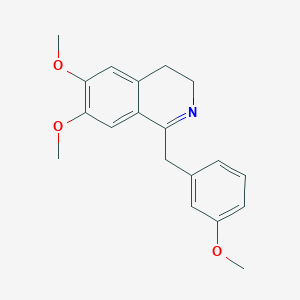


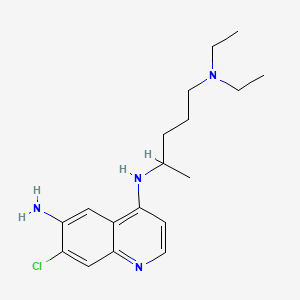
![3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12895182.png)
